molecular formula C24H30O6 B15293867 (11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione

(11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Cat. No.: B15293867
M. Wt: 414.5 g/mol
InChI Key: MONKXVNQUJNHLQ-JYLLKXNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The process may include:

    Oxidation: Introduction of oxygen atoms into the precursor molecule.

    Epoxidation: Formation of an epoxy group by reacting with an oxidizing agent.

    Acetylation: Addition of an acetyl group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.

Scientific Research Applications

Chemistry

The compound is used as a starting material for the synthesis of other complex steroids and as a reagent in organic chemistry research.

Biology

In biological research, the compound may be used to study steroid metabolism and hormone regulation.

Medicine

Industry

In the industrial sector, the compound may be used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves binding to specific receptors in the body, such as steroid hormone receptors. This binding can modulate gene expression and influence various physiological processes, including inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Corticosteroids: Compounds like hydrocortisone and prednisone.

    Anabolic Steroids: Compounds like testosterone and nandrolone.

Uniqueness

(11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its epoxy and acetyl groups contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

[2-[(1R,2S,10S,11S,13R,14R,15S,17R)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20-,21+,22+,23+,24+/m1/s1

InChI Key

MONKXVNQUJNHLQ-JYLLKXNSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C

Origin of Product

United States

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